molecular formula C11H13ClO B13057487 4-Chloro-2-cyclobutyl-5-methylphenol

4-Chloro-2-cyclobutyl-5-methylphenol

Cat. No.: B13057487
M. Wt: 196.67 g/mol
InChI Key: HBAXBXAVQLOJTA-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclobutyl-5-methylphenol is a substituted phenolic compound characterized by a chloro group at position 4, a cyclobutyl group at position 2, and a methyl group at position 5 on the aromatic ring. For example, chlorinated phenols are often intermediates in fungicide synthesis, such as metconazole and triticonazole .

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

4-chloro-2-cyclobutyl-5-methylphenol

InChI

InChI=1S/C11H13ClO/c1-7-5-11(13)9(6-10(7)12)8-3-2-4-8/h5-6,8,13H,2-4H2,1H3

InChI Key

HBAXBXAVQLOJTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2CCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclobutyl-5-methylphenol typically involves the chlorination of 2-cyclobutyl-5-methylphenol. The reaction is carried out under controlled conditions using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate. The compound is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclobutyl-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the cyclobutyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Dechlorinated or modified cyclobutyl derivatives.

    Substitution: Phenolic compounds with different substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry

The compound serves as a valuable scaffold for the synthesis of diverse heterocyclic compounds, which may exhibit various biological activities. Its chlorinated phenolic structure allows for modifications that can enhance its reactivity and selectivity in chemical reactions.

Biology

4-Chloro-2-cyclobutyl-5-methylphenol has shown promise as an inhibitor of specific enzymes, making it a candidate for drug development. Its structural characteristics may facilitate interactions with biological targets, leading to potential therapeutic uses.

Medicine

Research indicates that derivatives of this compound have demonstrated cytotoxic activities against various cancer cell lines. This suggests its potential as an anticancer agent, particularly in the development of targeted therapies.

The biological activities of this compound include:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound not only inhibits bacterial growth but also prevents biofilm formation, which is crucial for treating persistent infections .
  • Anti-inflammatory Effects : The compound has been observed to act as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammation. This positions it as a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .

Case Study 1: Antimicrobial Efficacy Against MRSA

In a recent study, this compound was tested for its efficacy against MRSA strains. The results indicated that the compound significantly reduced bacterial viability and biofilm formation at sub-inhibitory concentrations, suggesting its potential as a therapeutic agent against resistant bacterial infections .

Case Study 2: Anti-inflammatory Properties

A study evaluating the anti-inflammatory properties of this compound revealed that it effectively inhibited COX-2 activity in vitro. The findings suggest that it could be developed into a new class of anti-inflammatory agents with improved safety profiles compared to existing NSAIDs .

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclobutyl-5-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The chlorine and cyclobutyl groups may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Amino-4-Chloro-2-Methylphenol

  • Structure: Chloro and methyl groups at positions 4 and 2, respectively, with an amino group at position 3.
  • Key Differences: The amino group enhances solubility in polar solvents compared to the hydrophobic cyclobutyl group in the target compound.
  • Applications: Amino-substituted chlorophenols are often used in dye synthesis or as pharmaceutical intermediates .

5-(4-Chloro-2-Methoxyphenyl)-2-Cyanophenol (CAS 18802-67-0)

  • Structure: Methoxy and cyano groups replace the cyclobutyl and methyl groups.
  • Key Differences: The electron-withdrawing cyano group increases acidity, while the methoxy group introduces steric hindrance.
  • Applications : Such compounds are explored as intermediates in organic synthesis or agrochemicals .

Metconazole and Triticonazole Intermediates

  • Structure: Cyclopentanone derivatives with chlorophenyl and triazole groups (e.g., 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone).
  • Key Differences: The absence of a phenolic -OH group in these intermediates reduces hydrogen-bonding capacity but enhances stability under basic conditions.
  • Applications : Critical precursors for triazole fungicides, highlighting the role of chloro and alkyl groups in bioactivity .

Structural and Functional Analysis

Table 1: Comparative Properties of 4-Chloro-2-cyclobutyl-5-methylphenol and Analogs

Compound Substituents (Positions) Key Functional Groups Solubility Trends Potential Applications
This compound 4-Cl, 2-cyclobutyl, 5-CH₃ Phenolic -OH Low (hydrophobic) Agrochemical intermediates, specialty chemicals
5-Amino-4-Chloro-2-Methylphenol 4-Cl, 2-CH₃, 5-NH₂ Amino, phenolic -OH Moderate (polar) Dyes, pharmaceuticals
5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol 4-Cl, 2-OCH₃, 2-CN Cyano, methoxy Low to moderate Organic synthesis
Metconazole Intermediate Cyclopentanone core, 4-Cl Ketone, chlorophenyl Low (non-polar solvents) Fungicide production

Biological Activity

4-Chloro-2-cyclobutyl-5-methylphenol, a chlorinated phenolic compound, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, providing a comprehensive overview of this compound's significance in various scientific fields.

Molecular Structure:

  • Molecular Formula: C11H13ClO
  • Molecular Weight: 196.67 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CC1=CC(=C(C=C1Cl)C2CCC2)O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group in the compound allows for the formation of hydrogen bonds with target biomolecules, influencing their activity. The presence of chlorine and the cyclobutyl group may enhance the compound's binding affinity and specificity towards these targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential against various pathogens, including resistant strains of bacteria. In particular, its structural analogs have shown promise in inhibiting biofilm formation and bacterial growth, which is crucial in treating infections caused by multidrug-resistant organisms .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. Studies suggest that derivatives of this compound could inhibit the release of pro-inflammatory cytokines, thereby alleviating inflammatory responses in models of ulcerative colitis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option against resistant bacterial strains .
  • Cytotoxicity : Investigations into the cytotoxic effects of related compounds revealed that they could induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in various diseases.

Toxicological Profile

The safety profile of this compound is critical for its application in medicine and industry. Toxicological assessments indicate that while the compound exhibits some level of toxicity, particularly at higher doses, it does not show significant mutagenic or reproductive toxicity based on current studies. For instance, a NOAEL (No Observed Adverse Effect Level) of 200 mg/kg/day has been established, indicating a favorable safety margin for potential therapeutic uses .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityCytotoxicity
This compoundYesYesModerate
4-Chloro-2-isopropyl-5-methylphenolYesModerateHigh
ThymolModerateYesLow

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